molecular formula C22H15F3N2O3 B10860565 3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione

3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B10860565
M. Wt: 412.4 g/mol
InChI Key: LZLNIHXKWZZQLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY-771 involves the following steps:

    Formation of the Pyrimidinedione Core: The pyrimidinedione core is synthesized through a condensation reaction involving appropriate starting materials such as 3-(o-Tolyloxy)naphthalene and trifluoromethyl-substituted reagents.

    Cyclization and Functionalization: The intermediate product undergoes cyclization and functionalization to form the final pyrimidinedione structure.

Industrial Production Methods: While specific industrial production methods for BAY-771 are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps of purification and characterization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: BAY-771 undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.

    Oxidation and Reduction Reactions: BAY-771 can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

BAY-771 is used in various scientific research applications, including:

    Chemistry: As a chemical probe to study the activity and selectivity of branched-chain amino acid transaminase inhibitors.

    Biology: To investigate the role of branched-chain amino acid transaminases in cellular metabolism and signaling pathways.

    Medicine: In cancer research, BAY-771 serves as a negative control to study the effects of branched-chain amino acid transaminase inhibitors on tumor growth and metabolism.

    Industry: Used in the development of new therapeutic agents targeting branched-chain amino acid transaminases .

Mechanism of Action

BAY-771 acts as an inactive analog and negative control for branched-chain amino acid transaminase inhibitors. It does not exhibit significant inhibitory activity on branched-chain amino acid transaminase 1 or branched-chain amino acid transaminase 2. This lack of activity makes it a valuable tool for comparing the effects of active inhibitors like BAY-069 .

Comparison with Similar Compounds

    BAY-069: A potent and selective branched-chain amino acid transaminase inhibitor with high cellular activity and selectivity.

    Other Pyrimidinediones: Compounds with similar core structures but different functional groups and activities.

Uniqueness of BAY-771: BAY-771 is unique in its role as a negative control, providing a baseline for evaluating the effects of active inhibitors. Its structural similarity to active inhibitors like BAY-069 allows researchers to distinguish between specific and non-specific effects in biological assays .

Properties

Molecular Formula

C22H15F3N2O3

Molecular Weight

412.4 g/mol

IUPAC Name

3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C22H15F3N2O3/c1-13-6-2-5-9-18(13)30-15-10-14-7-3-4-8-16(14)17(11-15)27-20(28)12-19(22(23,24)25)26-21(27)29/h2-12H,1H3,(H,26,29)

InChI Key

LZLNIHXKWZZQLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC3=CC=CC=C3C(=C2)N4C(=O)C=C(NC4=O)C(F)(F)F

Origin of Product

United States

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